molecular formula C6H14O6S2 B3055470 3-Methylsulfonyloxybutyl methanesulfonate CAS No. 64923-50-8

3-Methylsulfonyloxybutyl methanesulfonate

Cat. No.: B3055470
CAS No.: 64923-50-8
M. Wt: 246.3 g/mol
InChI Key: SCXGDEPESDDDLL-UHFFFAOYSA-N
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Description

3-Methylsulfonyloxybutyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are known for their strong acidity and stability, making them useful in various chemical reactions and industrial applications . This compound is characterized by the presence of both a methanesulfonate group and a methylsulfonyloxy group attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyloxybutyl methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable butyl derivative. One common method is the esterification of methanesulfonic acid with 3-hydroxybutyl methanesulfonate under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyloxybutyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylsulfonyloxybutyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then react with nucleophiles in the intracellular environment, resulting in the modification of biomolecules . The compound’s ability to undergo such reactions makes it a valuable tool in biochemical and medicinal research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylsulfonyloxybutyl methanesulfonate is unique due to its combination of a butyl chain and a methylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both strong acidity and specific reactivity are required .

Properties

IUPAC Name

3-methylsulfonyloxybutyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGDEPESDDDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOS(=O)(=O)C)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64923-50-8
Record name 1,3-Butanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC220530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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